molecular formula C9H10N2O2S B2920570 N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide CAS No. 1645525-91-2

N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide

Cat. No. B2920570
CAS RN: 1645525-91-2
M. Wt: 210.25
InChI Key: IYKUCPHENAKPCJ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents has been explored. A study elaborated on the synthesis of various derivatives through reactions that include cycloaddition and treatment with elemental sulfur and phenyl isothiocyanate, demonstrating the versatility of the compound in generating derivatives with potential antimicrobial applications (Darwish et al., 2014).

Antimicrobial and Antifungal Evaluation

Compounds synthesized from N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide have been evaluated for both in vitro antibacterial and antifungal activities. These studies have shown promising results, highlighting the compound's potential as a precursor for developing new antimicrobial agents. The evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety indicates significant antimicrobial efficacy (Darwish et al., 2014).

Anticancer Activity Exploration

Further research has extended to the synthesis of derivatives with potential anticancer activities. For instance, 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared and tested for anticancer activity, highlighting the compound's utility in generating candidates for cancer therapy research (Horishny, Arshad, & Matiychuk, 2021).

Quantum Chemical Studies

Quantum chemical studies have been conducted on derivatives to understand their inhibition activities, particularly in contexts like corrosion inhibition in acidic media. These studies offer insights into the electronic properties that underlie the functional applications of these compounds, indicating their broader utility in materials science and engineering (Oyebamiji & Adeleke, 2018).

properties

IUPAC Name

N-(cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-7-8(2-5-13-7)14-6-9(12)11-4-3-10/h2,5H,4,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKUCPHENAKPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(2-methylfuran-3-yl)sulfanylacetamide

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